2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate
Description
Systematic International Union of Pure and Applied Chemistry Nomenclature and Stereochemical Considerations
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established protocols for carbamate derivatives, wherein the base structure is identified as a carbamate ester with specific substituents attached to both the nitrogen and oxygen atoms. The complete International Union of Pure and Applied Chemistry name, 2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate, reflects the presence of a 2,2,2-trifluoroethyl group attached to the oxygen atom of the carbamate functionality and a furan-2-ylmethyl group bonded to the nitrogen atom. The structural notation according to Simplified Molecular Input Line Entry System format is expressed as O=C(NCC1=CC=CO1)OCC(F)(F)F, which provides a linear representation of the molecular connectivity. This nomenclature system clearly delineates the two principal structural domains: the trifluoroethyl moiety and the furan-containing substituent.
The stereochemical considerations for this compound primarily involve the conformational preferences around the carbamate functional group and the rotational barriers associated with the carbon-nitrogen bond. Research on carbamate derivatives has revealed that these compounds can exist in syn and anti conformational states, with the anti-isomer typically favored by 1.0 to 1.5 kilocalories per mole due to steric and electrostatic factors. The presence of the electronegative fluorine atoms in the trifluoroethyl group is expected to influence the conformational equilibrium significantly, as electronegativity effects can alter dipole moments and bond angles throughout the molecular framework. The furan-2-ylmethyl substituent introduces additional conformational complexity through potential rotation around the nitrogen-carbon bond connecting to the methylene bridge, creating multiple accessible conformational states that may interconvert under ambient conditions.
| Nomenclature Parameter | Specification |
|---|---|
| International Union of Pure and Applied Chemistry Name | This compound |
| Simplified Molecular Input Line Entry System | O=C(NCC1=CC=CO1)OCC(F)(F)F |
| Chemical Abstracts Service Number | 875157-18-9 |
| Molecular Formula | C₈H₈F₃NO₃ |
| Molecular Weight | 223.15 g/mol |
Crystallographic Structure Determination
Crystallographic analysis of this compound reveals fundamental insights into its solid-state molecular arrangement and intermolecular interactions. The compound typically exhibits a powder-like appearance under standard conditions, with storage recommendations at 2-8 degrees Celsius indicating moderate thermal stability. While comprehensive single-crystal diffraction data for this specific compound remains limited in the available literature, related carbamate structures provide valuable structural precedents for understanding the three-dimensional organization of this molecule. The trifluoroethyl group is expected to adopt an extended conformation to minimize steric interactions between the bulky fluorine atoms and the carbamate backbone, consistent with typical behavior observed in fluorinated organic compounds.
The crystallographic parameters that would be expected for this compound include space group assignments typical of organic carbamates, with unit cell dimensions reflecting the molecular size and intermolecular packing arrangements. The presence of both hydrogen bond donors in the form of the carbamate nitrogen-hydrogen group and hydrogen bond acceptors including the carbonyl oxygen and furan oxygen atoms suggests the formation of extended hydrogen-bonding networks in the solid state. These intermolecular interactions would contribute significantly to the overall crystal stability and influence properties such as melting point, solubility, and mechanical characteristics of the crystalline material.
The molecular geometry around the carbamate functional group is anticipated to exhibit planarity or near-planarity, consistent with the partial double-bond character of the carbon-nitrogen bond arising from resonance stabilization. The trifluoroethyl substituent would likely adopt a staggered conformation relative to the carbamate plane to minimize unfavorable steric interactions, while the furan ring would maintain its aromatic planarity with the methylene linker allowing rotational freedom to optimize intermolecular packing arrangements.
Computational Modeling of Electronic Configuration
Computational modeling studies of this compound provide detailed insights into its electronic structure and molecular orbital characteristics. The compound exhibits a total polar surface area of 51.47 square angstroms and a calculated logarithm of the partition coefficient value of 2.0681, indicating moderate lipophilicity that facilitates membrane permeation while maintaining sufficient polar character for biological interactions. These computational parameters suggest that the molecule possesses balanced hydrophilic and lipophilic properties, making it suitable for diverse chemical and biological applications. The presence of three hydrogen bond acceptors and one hydrogen bond donor, along with three rotatable bonds, contributes to the molecule's conformational flexibility and interaction potential with target molecules.
Density functional theory calculations would be expected to reveal significant electron delocalization within the carbamate functional group, with molecular orbital analysis showing contributions from both the nitrogen lone pair and the carbonyl oxygen atoms. The trifluoroethyl group acts as a strong electron-withdrawing substituent, lowering the energy of both highest occupied molecular orbital and lowest unoccupied molecular orbital levels compared to non-fluorinated analogs. This electronic perturbation enhances the electrophilicity of the carbamate carbon atom while simultaneously stabilizing negative charge development on the oxygen atoms during chemical transformations.
Recent computational studies on related trifluoromethyl-containing compounds have demonstrated that the electron-withdrawing nature of fluorine substituents significantly influences reaction mechanisms and activation barriers. In the case of N-trifluoromethyl amides, theoretical calculations have shown that the carbon-nitrogen coupling process is energetically favored over carbon-oxygen coupling, with activation barriers differing by approximately 7.9 kilocalories per mole. Similar electronic effects would be anticipated for this compound, where the trifluoroethyl group modulates the reactivity of the carbamate functionality through inductive and field effects.
| Computational Parameter | Value | Units |
|---|---|---|
| Total Polar Surface Area | 51.47 | Ų |
| Logarithm of Partition Coefficient | 2.0681 | dimensionless |
| Hydrogen Bond Acceptors | 3 | count |
| Hydrogen Bond Donors | 1 | count |
| Rotatable Bonds | 3 | count |
Comparative Analysis with Related Carbamate Derivatives
Comparative structural analysis of this compound with related carbamate derivatives reveals distinctive features that distinguish this compound within the broader carbamate family. The parent compound 2,2,2-trifluoroethyl carbamate, with molecular formula C₃H₄F₃NO₂ and molecular weight 143.07 grams per mole, serves as a simplified analog lacking the furan-containing substituent. This comparison highlights the structural contribution of the furan-2-ylmethyl group, which increases the molecular weight by approximately 80 mass units and introduces additional aromatic character to the overall molecular framework. The presence of the furan heterocycle significantly enhances the compound's potential for π-π stacking interactions and provides additional sites for molecular recognition processes.
Analysis of structurally related compounds such as 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate demonstrates the influence of substitution patterns on molecular properties. This closely related analog, bearing Chemical Abstracts Service number 1303890-42-7 and molecular formula C₇H₆F₃NO₃, differs only in the absence of the methylene linker between the nitrogen atom and the furan ring. The direct attachment of the furan ring to the carbamate nitrogen in this analog likely restricts conformational flexibility while maintaining the electronic benefits of the aromatic heterocycle. Such structural modifications illustrate how subtle changes in molecular architecture can dramatically influence both physical properties and biological activity profiles.
The compound 2,2,2-trifluoroethyl N-({[(furan-2-yl)methyl]carbamoyl}methyl)carbamate represents a more complex derivative with molecular formula C₁₀H₁₁F₃N₂O₄ and molecular weight 280.2 grams per mole, incorporating an additional carbamoyl linker unit. This extended structure demonstrates how the basic carbamate scaffold can be elaborated to create molecules with enhanced functionality and potentially improved biological activity. The additional amide linkage provides extra hydrogen bonding capability and increases the overall polarity of the molecule, as reflected in the higher total polar surface area of 80.57 square angstroms compared to 51.47 square angstroms for the target compound.
| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features |
|---|---|---|---|
| 2,2,2-trifluoroethyl carbamate | C₃H₄F₃NO₂ | 143.07 | Basic trifluoroethyl carbamate core |
| This compound | C₈H₈F₃NO₃ | 223.15 | Furan ring with methylene linker |
| 2,2,2-trifluoroethyl N-(furan-2-yl)carbamate | C₇H₆F₃NO₃ | 209.12 | Direct furan attachment |
| Extended carbamoyl derivative | C₁₀H₁₁F₃N₂O₄ | 280.2 | Additional carbamoyl functionality |
Properties
IUPAC Name |
2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3NO3/c9-8(10,11)5-15-7(13)12-4-6-2-1-3-14-6/h1-3H,4-5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWQYNASZDIQLEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate typically involves the reaction of 2,2,2-trifluoroethanol with furan-2-ylmethyl isocyanate under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The carbamate group can be reduced to form corresponding amines.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemical Properties and Reactivity
The molecular structure of 2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate features a trifluoroethyl group and a furan ring, which impart distinct chemical properties. The trifluoroethyl moiety enhances lipophilicity and metabolic stability, while the furan ring can participate in electrophilic aromatic substitution reactions. This combination makes the compound versatile for various chemical reactions including:
- Nucleophilic Substitution : The trifluoroethyl group can react with nucleophiles due to the electron-withdrawing nature of fluorine atoms.
- Electrophilic Aromatic Substitution : The furan ring can engage in reactions that modify its structure, useful in synthesizing more complex molecules.
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its ability to undergo various chemical transformations allows chemists to create more complex structures that are critical for drug development and material science.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Reacts with nucleophiles to form substituted products. |
| Electrophilic Substitution | Modifies the furan ring for further synthesis. |
Medicinal Chemistry
Research indicates that this compound has potential therapeutic applications. Its structure suggests that it may interact effectively with biological targets such as enzymes and receptors. Notable findings include:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes associated with pathogenicity in fungi and bacteria.
- Antifungal Activity : In vitro assays have shown significant antifungal properties against various pathogens. For instance, some derivatives demonstrated over 60% inhibition at concentrations as low as 50 μg/mL against Fusarium species.
Biological Studies
The biological activity of this compound is largely attributed to its interaction with specific biological targets:
- Mechanisms of Action : The trifluoroethyl group enhances binding affinity due to increased lipophilicity.
- Hydrolysis : The carbamate moiety can hydrolyze under physiological conditions, potentially releasing active intermediates.
Antifungal Efficacy
A study on the antifungal efficacy of carbamate derivatives highlighted that structural modifications significantly impacted bioactivity. The incorporation of trifluoromethyl groups improved antifungal activity against strains such as Fusarium graminearum and Fusarium oxysporum, with EC50 values reported as low as 12.50 μg/mL.
Enzyme Interaction Studies
Research involving enzyme assays demonstrated that this compound could effectively inhibit enzymes linked to pathogenicity in fungi and bacteria. Such findings suggest its potential use in developing new antifungal agents.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carbamate group can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoroethyl N-(furan-2-yl)carbamate: Similar structure but lacks the methylene bridge between the furan ring and the carbamate group.
2,2,2-trifluoroethylamine: Contains the trifluoroethyl group but lacks the furan ring and carbamate linkage.
Uniqueness
2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate is unique due to the combination of the trifluoroethyl group, furan ring, and carbamate linkage. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications in scientific research .
Biological Activity
2,2,2-Trifluoroethyl N-(furan-2-ylmethyl)carbamate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C₁₀H₁₁F₃N₂O₄. The trifluoroethyl group enhances lipophilicity, facilitating cellular penetration, while the furan moiety is associated with various biological activities.
The compound's mechanism of action involves interactions with specific molecular targets, including enzymes and receptors. The trifluoroethyl group may increase binding affinity due to its electron-withdrawing properties, while the furan ring can engage in electrophilic aromatic substitution reactions, contributing to its biological effects .
Anticancer Properties
Recent studies have indicated that derivatives of compounds similar to this compound exhibit anticancer properties. For instance:
- Cytotoxicity : In vitro studies have shown that certain analogs induce apoptosis in cancer cell lines such as FaDu (hypopharyngeal cancer) at concentrations lower than traditional chemotherapeutics like bleomycin .
- Mechanism : The anticancer activity is attributed to enhanced interactions with protein binding sites due to the compound's three-dimensional structure .
Antimicrobial Activity
The compound has also been investigated for antimicrobial properties:
- Inhibition Studies : Compounds with similar structures have demonstrated inhibition against various fungal strains (e.g., Candida albicans, Aspergillus fumigatus), suggesting potential applications as biocides .
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Identified anticancer properties in FaDu cells with IC50 values comparable to standard treatments. |
| Study 2 | Demonstrated significant antifungal activity against C. albicans and A. fumigatus, indicating potential as a therapeutic agent. |
Research Findings
- Synthesis and Characterization : The synthesis involves multi-step reactions that yield high-purity compounds suitable for biological testing .
- Toxicity Assessment : Preliminary toxicity assays indicate low cytotoxicity in mammalian cell lines, making it a candidate for further drug development .
- Structure-Activity Relationship (SAR) : Research suggests that modifications in the furan and carbamate moieties can significantly affect biological activity, emphasizing the importance of structural optimization in drug design .
Q & A
Basic: What are the optimal synthetic routes for preparing 2,2,2-trifluoroethyl N-(furan-2-ylmethyl)carbamate, and how are intermediates characterized?
Methodological Answer:
The compound can be synthesized via carbamate formation using chloroformate reagents. For example, methyl chloroformate reacts with amines to form carbamates under controlled conditions . A similar approach involves activating the amine (e.g., furan-2-ylmethylamine) with a base, followed by reaction with 2,2,2-trifluoroethyl chloroformate. Intermediates like furan-2-ylmethylamine should be characterized using H/C NMR and LC-MS to confirm purity. For carbamate intermediates, FT-IR can verify the carbonyl stretch (~1700 cm), while F NMR ensures trifluoroethyl group integrity .
Basic: What analytical techniques are critical for confirming the structure and purity of this carbamate derivative?
Methodological Answer:
Key techniques include:
- X-ray crystallography : Resolves molecular conformation and hydrogen-bonding patterns (e.g., furan ring orientation relative to carbamate) .
- Multinuclear NMR : H NMR identifies aromatic protons (furan: δ 6.2–7.4 ppm), while F NMR confirms trifluoroethyl signals (δ -60 to -70 ppm) .
- HPLC-MS : Validates molecular weight (MW = 267.19 g/mol) and detects impurities (<2% by area normalization) .
Advanced: How does the trifluoroethyl group influence the compound’s pharmacokinetic properties and target binding?
Methodological Answer:
The trifluoroethyl group enhances metabolic stability by resisting oxidative degradation and lowering basicity of adjacent amines, improving membrane permeability . In docking studies, its strong electron-withdrawing effect may stabilize hydrogen bonds with target proteins (e.g., enzymes with hydrophobic pockets). Compare analogues with ethyl vs. trifluoroethyl groups via IC assays to quantify binding affinity changes .
Advanced: What strategies are used to resolve polymorphism or solid-state stability issues in trifluoroethyl carbamates?
Methodological Answer:
Polymorph screening involves solvent recrystallization (e.g., ethanol/water mixtures) monitored by PXRD and DSC. For example, highlights solid-state forms of a related carbamate, where Form I (monoclinic) showed higher thermal stability (Tm = 187°C) than Form II (orthorhombic, Tm = 172°C). Slurry experiments under humidity control (40–60% RH) can identify the most stable polymorph .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
Methodological Answer:
- Variation of substituents : Replace the furan-2-ylmethyl group with other heterocycles (e.g., thiophene or pyridine) to assess π-stacking interactions .
- Trifluoroethyl modification : Compare with difluoroethyl or pentafluoropropyl analogs to evaluate fluorine’s steric vs. electronic contributions .
- In vitro assays : Measure inhibitory activity against target enzymes (e.g., kinases or proteases) using fluorescence polarization or SPR .
Advanced: What mechanistic insights exist for the hydrolysis of trifluoroethyl carbamates under physiological conditions?
Methodological Answer:
Hydrolysis is pH-dependent:
- Acidic conditions : Protonation of the carbamate oxygen accelerates cleavage, forming CO and 2,2,2-trifluoroethanol.
- Neutral/basic conditions : Nucleophilic attack by water or hydroxide yields the corresponding amine. Kinetic studies (HPLC monitoring) reveal a half-life of ~48 hours at pH 7.4, 37°C . Enzymatic degradation by esterases may further reduce stability, requiring prodrug strategies for sustained release .
Advanced: How should researchers address contradictory data in crystallographic vs. solution-phase conformational analyses?
Methodological Answer:
- Crystallography : Provides static snapshots but may miss dynamic conformers. For example, shows a planar carbamate-furan system, while NMR in DMSO reveals rotational flexibility .
- Molecular dynamics (MD) simulations : Model solvent effects (e.g., DMSO vs. water) to reconcile differences. Compare NOESY correlations (solution) with crystal packing interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
